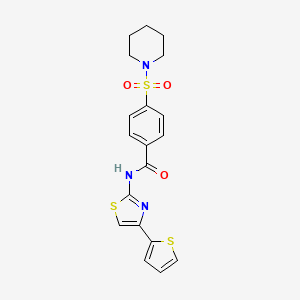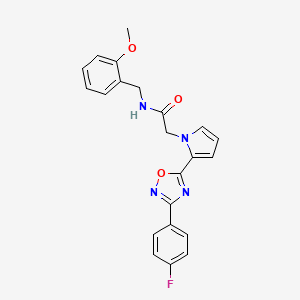
2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Radioligands for Peripheral Benzodiazepine Receptor
The development of positron-emitter labeled ligands for peripheral benzodiazepine receptors (PBR) highlights a significant application of related compounds in neuroimaging and the study of neuroinflammation. Specifically, compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide have been synthesized and evaluated for their potential as potent radioligands targeting PBR. These ligands, including [(18)F]FMDAA1106 and [(18)F]FEDAA1106, demonstrate high binding affinity to PBR, particularly in regions with high PBR density such as the olfactory bulb. This application underscores the role of such compounds in enhancing the understanding of PBR's function in the brain and its implication in various neurological conditions (Zhang et al., 2003).
Anticancer Activity
The design and synthesis of derivatives related to 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(2-methoxybenzyl)acetamide have shown promising anticancer activities. For instance, certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been tested on various cancer cell lines, revealing significant inhibition of cancer cell growth. These findings indicate the potential of these compounds in the development of new anticancer agents (Al-Sanea et al., 2020).
Imaging the Translocator Protein with PET
Compounds within this chemical family have been reported as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. This application is critical for studying various psychiatric and neurodegenerative disorders, providing insights into the role of translocator protein in these conditions. Radiosynthesis techniques have been developed to label these compounds with fluorine-18, facilitating their use in vivo imaging (Dollé et al., 2008).
Anti-Lung Cancer Activity
Novel fluoro-substituted compounds, including benzo[b]pyran derivatives, have been synthesized and evaluated for their anticancer activity, particularly against lung cancer cell lines. These compounds have demonstrated significant activity at low concentrations compared to reference drugs, indicating their potential as therapeutic agents for lung cancer treatment (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity
The synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions have shown not only the impact on the self-assembly process via hydrogen bonding but also significant antioxidant activity. These studies contribute to the understanding of the structural requirements for antioxidant activity and potential applications in mitigating oxidative stress-related diseases (Chkirate et al., 2019).
特性
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-19-7-3-2-5-16(19)13-24-20(28)14-27-12-4-6-18(27)22-25-21(26-30-22)15-8-10-17(23)11-9-15/h2-12H,13-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOUGWKVFPRHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)
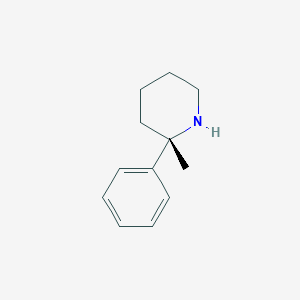

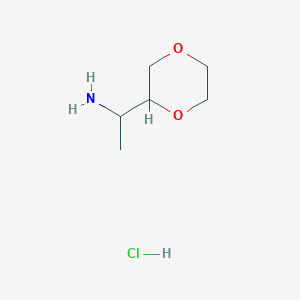
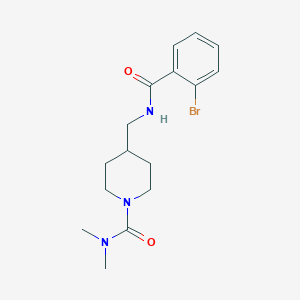
![Cyclopropyl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2965898.png)
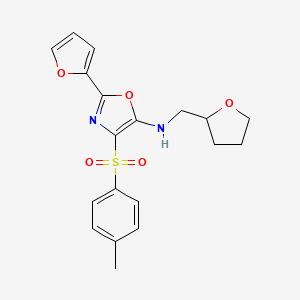
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)
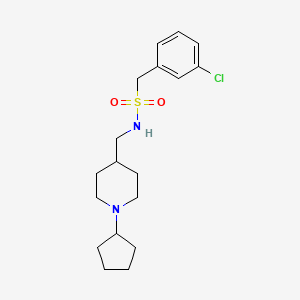
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)
